

molecular structure and properties of ACTH (4-9)

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Compound of Interest

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An In-depth Technical Guide to the Molecular Structure and Properties of ACTH(4-9)

Introduction

Adrenocorticotrophic hormone (ACTH) is a 39-amino acid polypeptide hormone produced by the anterior pituitary gland, playing a central role in the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the adrenal cortex to produce glucocorticoids.[1] While the full-length hormone's functions are well-characterized, its fragments possess unique and often non-hormonal biological activities. This guide focuses on ACTH(4-9), a hexapeptide fragment of ACTH, and its analogs. Unlike its parent molecule, ACTH(4-9) exhibits potent neuroprotective and neuromodulatory effects, making it a subject of significant interest for researchers in neuroscience and drug development. This document provides a detailed overview of its molecular structure, physicochemical properties, biological activities, and key experimental methodologies used in its study.

Molecular Structure and Physicochemical Properties

ACTH(4-9) is the sequence fragment of ACTH corresponding to amino acid residues 4 through 9. Its primary structure and key physicochemical properties are detailed below.

Primary Structure:

- Sequence: Met-Glu-His-Phe-Arg-Trp
- One-Letter Code: MEHFRW[2][3]

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties of ACTH(4-9).

Property	Value	Reference
Molecular Formula	C ₄₂ H ₅₆ N ₁₂ O ₉ S	[2] [3]
Molecular Weight	905.0 g/mol	
Exact Mass	904.40139258 Da	
IUPAC Name	(4S)-4-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-[[[(2S)-1-[[[(2S)-1-[[[(2S)-1-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid	
XLogP3	-2.3	
Hydrogen Bond Donor Count	14	
Hydrogen Bond Acceptor Count	15	
Rotatable Bond Count	23	
CAS Number	56236-83-0	

Conformational Structure: Studies on ACTH fragments suggest that they are highly flexible in aqueous solutions, often described as having a "random coil" conformation. Specific high-resolution solution structures for ACTH(4-9) via NMR are not extensively detailed in the literature, a characteristic common for short, flexible peptides where a stable, single conformation is not maintained.

Biological Activity and Mechanism of Action

The biological effects of ACTH(4-9) are primarily centered on the central and peripheral nervous systems, contrasting sharply with the steroidogenic activity of full-length ACTH.

2.1 Neuroprotective and Neurotrophic Effects

- **Neuroprotection:** ACTH(4-9) has demonstrated significant neuroprotective effects. In experimental models, it can prevent the degeneration of hippocampal nerve cells caused by sustained exposure to the synthetic glucocorticoid dexamethasone. This protection involves the preservation of neuronal morphology and cytoskeletal integrity.
- **Nerve Regeneration:** The synthetic analog of ACTH(4-9), known as Org 2766, has been shown to enhance the regeneration of peripheral nerves after injury. Studies on rats with crush denervation showed that treatment with the analog improved both the qualitative and quantitative aspects of motor nerve regeneration, leading to stronger motor units that are more resistant to fatigue.

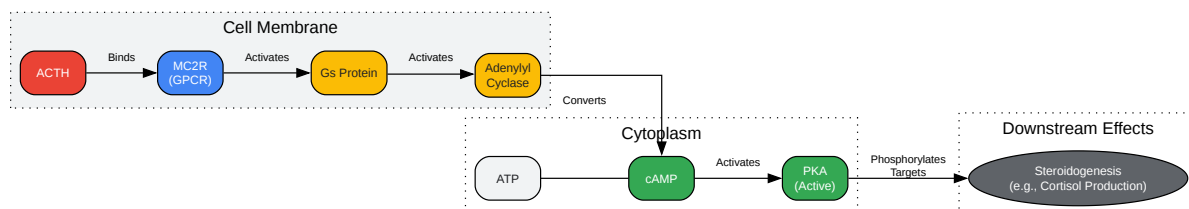
2.2 Mechanism of Action: A Departure from Classical Melanocortin Signaling

The mechanism of ACTH(4-9) and its analogs diverges from the canonical pathway of full-length ACTH. While ACTH activates the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR), to stimulate the adenylyl cyclase-cAMP-PKA pathway, evidence suggests ACTH(4-9) operates differently.

- **Lack of Melanocortin Receptor Affinity:** The analog Org 2766 lacks affinity for the known melanocortin (MC) receptors in the brain. This indicates that its neurological effects are not mediated by the classical receptors responsible for the hormonal actions of ACTH and MSH.
- **Modulation of NMDA Receptors:** A key proposed mechanism is the modulation of the N-methyl-D-aspartate (NMDA) receptor system. Org 2766 has been shown to counteract the behavioral impairments induced by the NMDA receptor antagonist AP5 and suppress the excessive locomotor activity caused by NMDA administration. This modulatory role may underlie both its neuroprotective and attention-enhancing properties.
- **Interaction with Opioid Systems:** In addition to NMDA receptor modulation, Org 2766 is reported to modulate the activity of endogenous opioids, which may contribute to its

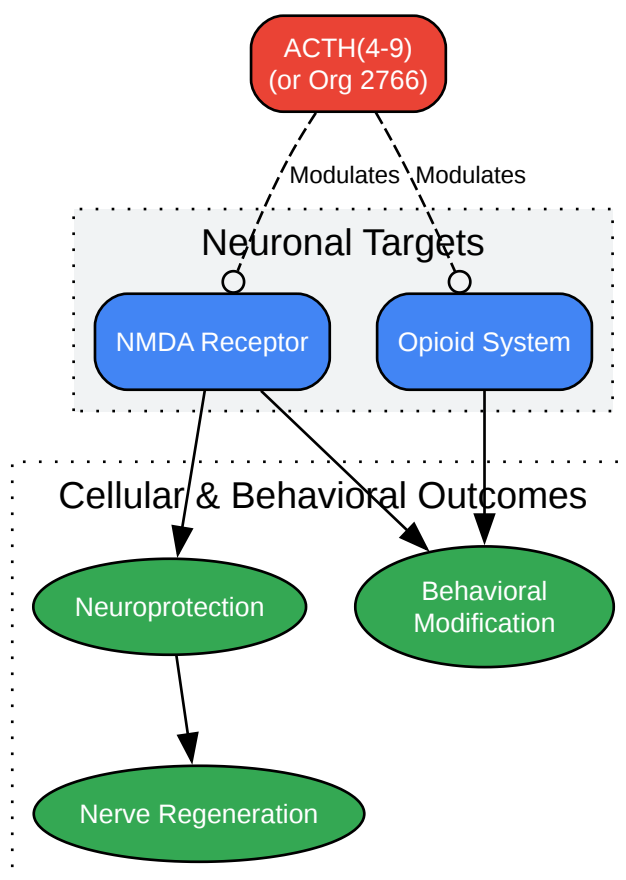
behavioral effects.

The diagrams below illustrate the classical ACTH signaling pathway for context and the proposed modulatory mechanism of ACTH(4-9).



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Caption: Classical signaling pathway of full-length ACTH via the MC2R.



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Caption: Proposed modulatory action of ACTH(4-9) on neuronal targets.

Quantitative Biological Data

Quantitative data on the binding affinity and functional potency of ACTH(4-9) are not widely reported in the literature. Its mechanism appears to be modulatory rather than involving direct, high-affinity binding and activation in the classical sense. Therefore, metrics like K_d , K_i , EC_{50} , or IC_{50} are often not applicable or have not been determined. However, effective in vivo dosages have been established in animal models.

Parameter	Value & Conditions	Species	Reference
In Vivo Efficacy (Org 2766)	10 µg/kg per 48 hr, IP injection	Rat	
In Vivo Efficacy (ACTH(4-9))	1 mg/kg, IH injection (in pregnant females/pups)	Mouse	

Key Experimental Methodologies

The following sections provide representative protocols for assessing the biological activity of ACTH(4-9), based on published studies.

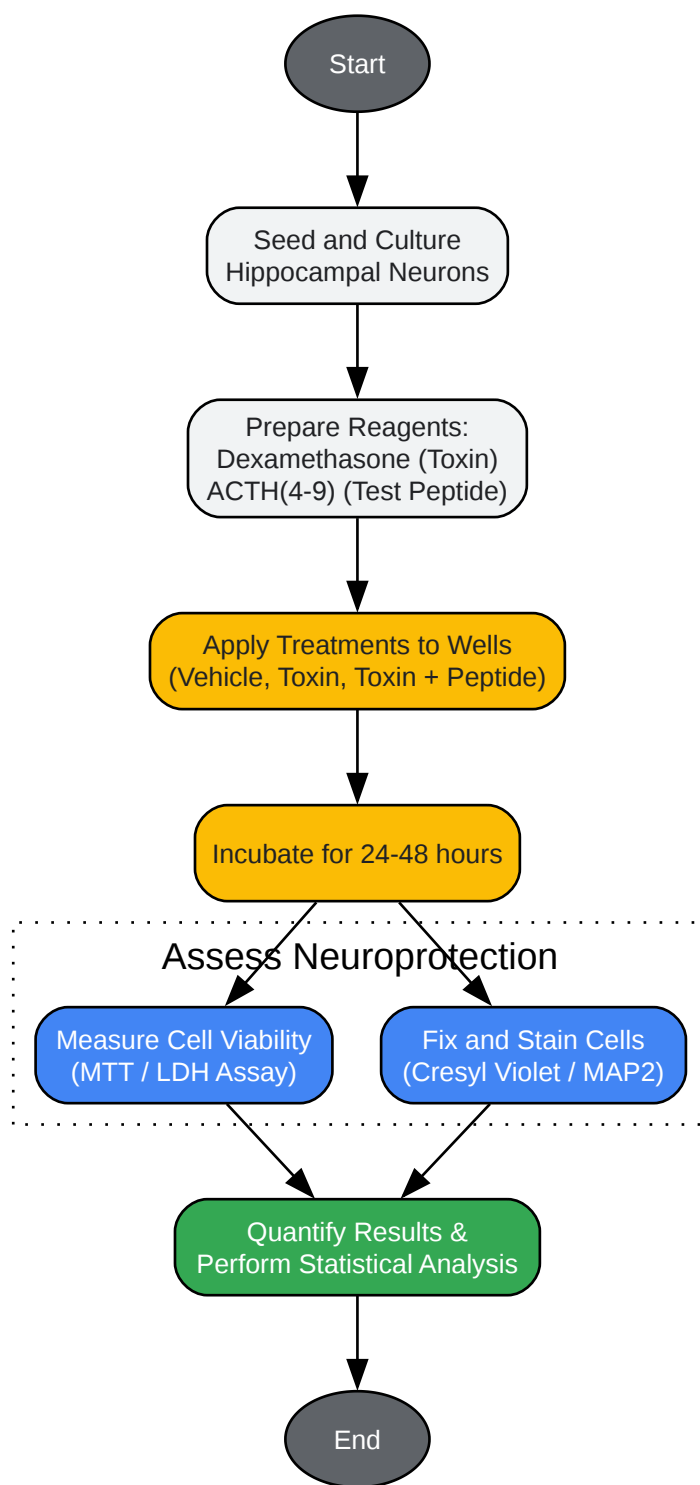
4.1 Protocol: In Vitro Neuroprotection Assay against Glucocorticoid-Induced Damage

This protocol is designed to assess the ability of ACTH(4-9) to protect cultured neurons from damage induced by dexamethasone, a synthetic glucocorticoid.

- Cell Culture:
 - Culture primary hippocampal neurons or a suitable neuronal cell line (e.g., HT-22) on poly-D-lysine coated plates in appropriate growth medium.
 - Maintain cells at 37°C in a humidified 5% CO₂ incubator until they reach a desired confluency and differentiation state.
- Treatment:
 - Prepare stock solutions of Dexamethasone and ACTH(4-9) in a suitable vehicle (e.g., sterile PBS or DMSO, then diluted in culture medium).
 - Aspirate old medium from cells.
 - Add fresh medium containing the toxic dose of Dexamethasone (concentration to be determined empirically, e.g., 10-100 µM).

- To the treatment groups, add ACTH(4-9) at various concentrations (e.g., 1 nM to 10 μ M) simultaneously with Dexamethasone.
- Include control groups: Vehicle only, ACTH(4-9) only, and Dexamethasone only.
- Incubation:
 - Incubate the plates for a period sufficient to induce cell death in the Dexamethasone-only group (e.g., 24-48 hours).
- Assessment of Neuroprotection:
 - Cell Viability: Quantify cell viability using an MTT or LDH release assay. A higher viability in co-treated wells compared to Dexamethasone-only wells indicates protection.
 - Morphological Analysis: Fix cells with 4% paraformaldehyde. Perform staining with cresyl violet to assess neuronal morphology and count surviving neurons. Degenerating neurons often appear shrunken and pyknotic.
 - Immunocytochemistry: Stain fixed cells for neuronal markers like Microtubule-Associated Protein 2 (MAP2) to visualize dendritic integrity. A loss of MAP2 staining is indicative of neuronal damage.
- Data Analysis:
 - Use microscopy to capture images and a computer-based image analyzer to quantify cell counts and staining intensity.
 - Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to controls.

The workflow for this experiment is visualized below.



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Caption: Experimental workflow for an in vitro neuroprotection assay.

4.2 Protocol: cAMP Accumulation Assay

This protocol is used to determine if a compound acts on GPCRs coupled to adenylyl cyclase. It serves as a crucial negative-control experiment for ACTH(4-9) to confirm its lack of activity at the MC2R.

- Cell Culture:
 - Use cells expressing the receptor of interest, e.g., HEK293 cells stably transfected with the human MC2R and its necessary accessory protein, MRAP.
 - Plate cells in 24- or 48-well plates and grow to near confluency.
- Assay Procedure:
 - Wash cells with a serum-free medium or buffer (e.g., HBSS).
 - Pre-incubate cells for 15-30 minutes with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
 - Add the test compounds:
 - Positive Control: Full-length ACTH(1-24) or ACTH(1-39) at various concentrations to generate a dose-response curve.
 - Test Compound: ACTH(4-9) at various concentrations.
 - Negative Control: Vehicle only.
 - Incubate for a specified time (e.g., 20-30 minutes) at 37°C.
- Cell Lysis and cAMP Measurement:
 - Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.
 - Measure the intracellular cAMP concentration in the lysates using a competitive immunoassay format, such as an ELISA or HTRF-based kit, following the manufacturer's instructions.

- Data Analysis:
 - Generate a standard curve using the cAMP standards provided in the kit.
 - Calculate the cAMP concentration for each sample.
 - Plot the dose-response curve for the positive control (ACTH) and determine its EC50.
 - Demonstrate that ACTH(4-9) does not elicit a significant increase in cAMP levels compared to the vehicle control.

Conclusion

ACTH(4-9) is a biologically active neuropeptide fragment with a distinct profile from its parent hormone. Its molecular properties are characterized by a short, flexible peptide chain with significant neuroprotective and neuromodulatory activities. The mechanism of action appears to bypass classical melanocortin receptor signaling, instead involving the modulation of key neurotransmitter systems like the NMDA receptor. While quantitative binding and functional data are sparse, in vivo studies confirm its potent effects on nerve regeneration and neuronal survival. The experimental protocols outlined herein provide a framework for the continued investigation of ACTH(4-9) and its analogs, which hold promise for the development of novel therapeutics for neurological disorders.

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